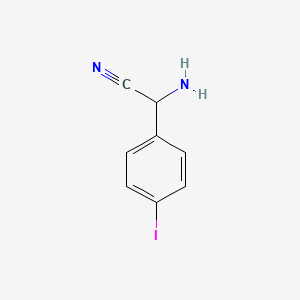

2-Amino-2-(4-iodophenyl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

2-amino-2-(4-iodophenyl)acetonitrile |

InChI |

InChI=1S/C8H7IN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 |

InChI Key |

OWOWWGZZBXAPLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)I |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Amino 2 4 Iodophenyl Acetonitrile and Its Chemical Analogs

Established Synthetic Pathways for Alpha-Amino Arylacetonitriles

The construction of the α-amino arylacetonitrile scaffold relies on fundamental reactions that efficiently introduce the required amino and nitrile functionalities onto an aromatic core.

The most prominent and historically significant method for the synthesis of α-aminonitriles is the Strecker reaction, first reported in 1850. mdpi.commasterorganicchemistry.com This one-pot, three-component reaction typically involves an aldehyde, ammonia (B1221849), and a cyanide source to form the target α-aminonitrile. mdpi.comlibretexts.org

The mechanism proceeds in two main stages:

Imine Formation: The aldehyde (in this case, 4-iodobenzaldehyde) reacts with ammonia to form an imine intermediate, with the concurrent elimination of water. masterorganicchemistry.com

Cyanide Addition: The cyanide ion (from a source like KCN or HCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the final α-aminonitrile product. masterorganicchemistry.com

The classical Strecker synthesis is a robust and cost-effective method for producing α-amino acids from readily available starting materials. libretexts.orgacs.org Modern variations of this reaction employ different nitrogen sources, such as primary or secondary amines, and various cyanide donors, including trimethylsilyl (B98337) cyanide (TMSCN), to broaden the scope and improve reaction conditions. organic-chemistry.org Non-toxic and easy-to-handle cyanide sources, such as hexacyanoferrate or even α-amino acids themselves, have also been developed to enhance the safety and environmental friendliness of the process. rsc.org

Alternative strategies for introducing these functionalities include the direct cyanation of imines or iminium salts, which can be generated separately before the addition of the cyanide nucleophile. organic-chemistry.orgrsc.org This two-step approach allows for greater control and optimization of the reaction conditions for each stage.

The 4-iodophenyl group is typically introduced by using a pre-functionalized starting material. The most direct approach involves using 4-iodobenzaldehyde (B108471) as the aldehyde component in the Strecker synthesis. This ensures the iodo-substituent is correctly positioned in the final product from the outset.

The 4-iodophenyl moiety is a valuable component in medicinal chemistry and radiopharmaceutical development, where it can serve as a handle for further chemical modification or as an albumin-binding entity to improve the pharmacokinetic properties of drugs. acs.orgnih.govnih.gov For instance, compounds derived from 4-(p-iodophenyl)butyric acid (PIBA) are known to bind to serum albumin, extending their circulation time in the body. acs.orgsemanticscholar.org

While direct iodination of a pre-formed phenylacetonitrile (B145931) derivative is theoretically possible, it is often challenging to control the regioselectivity, leading to mixtures of ortho, meta, and para isomers. Therefore, starting with a para-substituted precursor like 4-iodobenzaldehyde is the preferred and more efficient strategy for the synthesis of 2-Amino-2-(4-iodophenyl)acetonitrile.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Iodophenyl-Containing Nitriles

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl nitriles, offering mild conditions and broad functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. researchgate.netnih.gov

Palladium-catalyzed cyanation of aryl halides (including iodides, bromides, and chlorides) and triflates is a powerful method for forming the C-CN bond. nih.govchu-lab.orgacs.org This approach is highly relevant for synthesizing precursors to this compound or its analogs. The general reaction involves the coupling of an aryl halide with a cyanide source, such as potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand.

A significant challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst, deactivating it and leading to irreproducible results. nih.gov To overcome this, significant research has focused on developing highly active and stable catalyst systems. Modern catalysts often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the desired cross-coupling pathway while resisting deactivation. researchgate.netacs.org The use of palladacycle precatalysts has also been shown to be highly effective, enabling cyanations at low catalyst loadings and mild temperatures. nih.govacs.org

| Aryl Halide | Cyanide Source | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl chlorides/bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | 140 °C, NMP | Good to Excellent | Not explicitly detailed |

| (Hetero)aryl chlorides/bromides | KCN | Palladacycle P1 / SPhos | 100 °C, 1 h | High | nih.gov |

| Aryl bromides/chlorides/triflates | Cyanoacetate salt | [Pd₂Cl₂(allyl)₂] / S-Phos | Toluene, 100 °C | Good | chu-lab.org |

| (Hetero)aryl halides/triflates | KCN | Palladacycle P2 / tBuXPhos | rt - 40 °C, Aqueous | Good to Excellent | acs.org |

Intramolecular carbopalladation of nitriles is a sophisticated strategy for constructing carbocyclic and heterocyclic ring systems. nih.goviastate.edu This process involves the intramolecular addition of an organopalladium species (typically generated from an aryl or vinyl halide) across the carbon-nitrogen triple bond of a nitrile. nih.govacs.org

The reaction sequence generally involves:

Oxidative addition of a palladium(0) catalyst to an aryl halide (e.g., (2-iodophenyl)acetonitrile). iastate.edu

Intramolecular insertion of the resulting arylpalladium(II) species across the nitrile's C≡N bond, forming an iminopalladium intermediate. nih.goviastate.edu

Subsequent reaction of this intermediate, often hydrolysis, to yield a ketone. This strategy has been successfully used to synthesize various benzocyclic ketones, such as indanones. iastate.edu

While this method does not directly produce an acyclic aminonitrile, it is a powerful tool for creating complex analogs containing fused ring systems, significantly expanding the structural diversity accessible from iodophenyl-containing nitrile precursors. nih.govnih.gov

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

Since the α-carbon of this compound is a stereocenter, the development of stereoselective and asymmetric synthetic methods is crucial for accessing enantiomerically pure forms of this compound and its derivatives, which is often a requirement for pharmaceutical applications. acs.orgjocpr.com Asymmetric versions of the Strecker reaction are the most common approach to achieve this. mdpi.com

There are two primary strategies for inducing stereoselectivity:

Chiral Auxiliary-Based Methods: This approach utilizes a chiral amine, such as (R)-phenylglycine amide, which reacts with the aldehyde to form a chiral imine. acs.org Subsequent diastereoselective addition of cyanide yields a product with a specific stereochemistry. The chiral auxiliary can then be cleaved to provide the enantioenriched α-aminonitrile. rsc.orgacs.org Crystallization-induced asymmetric transformation is a particularly powerful variation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium to produce a single stereoisomer in high yield and diastereomeric ratio. acs.org

Catalytic Asymmetric Synthesis: This more modern approach uses a chiral catalyst to control the stereochemical outcome of the cyanide addition to an achiral imine. mdpi.comacs.org A wide range of catalysts have been developed for this purpose:

Organocatalysts: Small organic molecules, such as chiral thioureas, guanidines, or hydroquinine (B45883) derivatives, have been successfully employed to catalyze the enantioselective Strecker reaction, often providing high yields and enantioselectivities. rsc.orgmdpi.com

Metal-Based Catalysts: Chiral complexes of metals like zirconium, titanium, or nickel can act as Lewis acids to activate the imine and create a chiral environment for the nucleophilic attack of cyanide. rsc.orgthieme-connect.dersc.org

These catalytic methods are highly desirable as they only require a small amount of the chiral source to generate large quantities of the enantiomerically enriched product. acs.org

| Catalyst Type | Example Catalyst | Substrate | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Chiral Salen-based Peptide | N-Benzhydryl imines | Effective at 2 mol% loading | High | rsc.org |

| Organocatalyst | C₂-symmetric bicyclic guanidine (B92328) | N-allyl imines | High yields and enantioselectivities | Up to 99% | rsc.org |

| Metal Catalyst | Chiral Zirconium Complex | Aryl aldimines | Excellent yields and enantioselectivities | 76–92% | rsc.org |

| Metal Catalyst | Titanium Multicatalysis | Carboxylic Acids | Direct conversion from carboxylic acids | Not specified | thieme-connect.de |

| Phase Transfer Catalyst | Chiral Ammonium Salt | Cyanoketimines | Access to α,α-dialkyl aminonitriles | High | acs.org |

Enantioselective Approaches to Alpha-Chiral Amino Nitriles

The asymmetric Strecker reaction stands as a cornerstone for the enantioselective synthesis of α-chiral amino nitriles. This multicomponent reaction, which combines an aldehyde, an amine, and a cyanide source, can be rendered stereoselective through the use of chiral catalysts or auxiliaries. Various catalytic systems have been developed to achieve high enantioselectivity in the synthesis of α-aryl-α-amino nitriles.

Organocatalysis has emerged as a powerful tool in this context. Chiral thiourea (B124793) derivatives, for instance, have been successfully employed as catalysts in the asymmetric hydrocyanation of imines. These catalysts are believed to activate the imine and the cyanide source through a network of hydrogen bonds, thereby creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the imine. While specific examples for the synthesis of this compound are not extensively documented, the general applicability of these methods to aromatic aldehydes like 4-iodobenzaldehyde is well-established.

Another prominent class of organocatalysts for the asymmetric Strecker reaction includes chiral bicyclic guanidines. These catalysts have demonstrated high efficiency in promoting the addition of hydrogen cyanide to N-benzhydryl imines, affording α-amino nitriles with high yields and enantiomeric excesses. The bulky N-benzhydryl group on the imine is often crucial for achieving high levels of stereocontrol.

Metal-based catalytic systems have also been explored. Chiral complexes of metals such as aluminum, zirconium, and titanium have been shown to catalyze the enantioselective addition of cyanide to imines. These catalysts typically function as Lewis acids, coordinating to the imine nitrogen to enhance its electrophilicity and simultaneously providing a chiral pocket to control the stereochemical outcome of the reaction.

A summary of representative catalyst types for the asymmetric Strecker reaction is presented in the table below.

| Catalyst Type | General Structure/Example | Typical Substrate | Key Features |

| Chiral Thioureas | (1R,2R)-N,N'-Bis(2-methoxybenzyl)-1,2-diphenylethane-1,2-diamine derived thiourea | Aromatic and aliphatic imines | Dual activation via hydrogen bonding |

| Chiral Guanidines | Bicyclic guanidine derived from (1R,2R)-diaminocyclohexane | N-Benzhydryl imines | High catalytic activity and enantioselectivity |

| Chiral Metal Complexes | Salen-Al(III) complexes | N-Allyl and N-benzyl imines | Lewis acid activation and chiral environment |

Asymmetric Induction in Iodophenyl-Substituted Amino Acid Synthesis

The synthesis of enantiomerically pure iodophenyl-substituted amino acids, which are closely related to this compound, often relies on methods of asymmetric induction. One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed.

For the synthesis of α-amino acids, chiral auxiliaries derived from amino alcohols, such as Evans' oxazolidinones, have been widely used. The auxiliary is first acylated with a glycine (B1666218) derivative, and the resulting enolate is then alkylated with an electrophile, in this case, an iodobenzyl halide. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.

Another approach involves the use of chiral Schiff bases. For example, a glycine alkyl ester can be condensed with a chiral ketone or aldehyde to form a chiral imine. Deprotonation of this imine generates a chiral enolate, which can then react with an iodinated electrophile. The stereoselectivity of the reaction is controlled by the steric and electronic properties of the chiral auxiliary.

Catalytic asymmetric methods are also employed for the synthesis of these amino acids. For instance, the catalytic asymmetric hydrogenation of a prochiral dehydroamino acid precursor containing an iodophenyl substituent can provide the desired amino acid with high enantiomeric excess. Chiral phosphine ligands, such as those based on the BINAP scaffold, are often used in combination with rhodium or ruthenium catalysts for this transformation.

Derivatization Reactions of this compound and Related Structures

The presence of three distinct functional groups—the amino group, the nitrile group, and the aryl iodide—makes this compound a versatile building block for further chemical modifications.

Functional Group Transformations of the Amino Moiety (e.g., Amidation, Alkylation)

The primary amino group in this compound is nucleophilic and can readily undergo a variety of transformations.

Amidation: The amino group can be acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for preparing secondary amines.

A summary of common transformations of the amino group is provided below.

| Reaction | Reagents | Product |

| Amidation | Acyl chloride, base | N-Acyl-2-amino-2-(4-iodophenyl)acetonitrile |

| Amidation | Carboxylic acid, coupling agent (e.g., DCC, HATU) | N-Acyl-2-amino-2-(4-iodophenyl)acetonitrile |

| Alkylation | Alkyl halide, base | N-Alkyl-2-amino-2-(4-iodophenyl)acetonitrile |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl-2-amino-2-(4-iodophenyl)acetonitrile |

Reactivity of the Nitrile Group in Heterocyclic Synthesis

The nitrile group is a versatile functional group that can participate in various cycloaddition and cyclization reactions to form heterocyclic systems.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, thus converting the α-amino nitrile into the corresponding α-amino acid, 4-iodophenylglycine. Partial hydrolysis can lead to the formation of an amide.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides access to vicinal diamines.

Cyclization Reactions: The nitrile group can act as an electrophile or a precursor to other reactive intermediates in the synthesis of nitrogen-containing heterocycles. For example, reaction with aminothiols can lead to the formation of thiazolines, which can be further transformed. nih.gov The reaction of α-amino nitriles can also be utilized in the synthesis of imidazoles and other heterocyclic systems. nih.gov

Exploiting the Aryl Iodide for Further Chemical Modifications and Bioorthogonal Reactions

The carbon-iodine bond in the 4-iodophenyl group is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The aryl iodide can be coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. This reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a powerful method for the synthesis of arylalkynes.

Heck-Mizoroki Reaction: The aryl iodide can react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable tool for the vinylation of aromatic rings.

Bioorthogonal Reactions: The aryl iodide functionality can also be exploited in bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Palladium-catalyzed cross-coupling reactions of aryl halides have been adapted for the site-specific labeling of proteins and other biomolecules that have been genetically encoded with unnatural amino acids containing an iodophenyl group. researchgate.net This allows for the attachment of probes, such as fluorescent dyes or affinity tags, to specific sites on a protein.

The following table summarizes some of the key cross-coupling reactions of the aryl iodide moiety.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne derivative |

| Heck-Mizoroki Reaction | Alkene | Pd catalyst, base | Vinylated aryl derivative |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR Analysis

One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen and carbon atoms in a molecule.

The predicted ¹H NMR spectrum of 2-Amino-2-(4-iodophenyl)acetonitrile would feature distinct signals corresponding to the amino, benzylic, and aromatic protons. The aromatic region is expected to show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. Based on data from similar compounds like 4-iodoaniline, the protons ortho to the iodo group (H-3/H-5) would appear downfield compared to the protons ortho to the amino-acetonitrile group (H-2/H-6), resulting in two distinct doublets. asianpubs.org The benzylic proton (H-α) would appear as a singlet, and its chemical shift would be influenced by the adjacent amino, cyano, and aromatic groups. The amino protons (NH₂) are expected to produce a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the nitrile carbon, the benzylic carbon, and the four unique carbons of the 4-iodophenyl ring. The carbon atom bonded to the iodine (C-4) is expected to have a chemical shift significantly influenced by the halogen, typically appearing at a lower field (around 90-100 ppm) compared to other aromatic carbons. asianpubs.org The nitrile carbon (C≡N) is anticipated to resonate in the typical range of 115-125 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~7.4-7.6 | d (doublet) | ~8.5 |

| H-3, H-5 | ~7.7-7.9 | d (doublet) | ~8.5 |

| CH (α-proton) | ~4.9-5.1 | s (singlet) | N/A |

| NH₂ | ~2.0-2.5 | br s (broad singlet) | N/A |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (ipso-C attached to CH) | ~135-140 |

| C-2, C-6 | ~128-130 |

| C-3, C-5 | ~138-140 |

| C-4 (ipso-C attached to I) | ~95-100 |

| CH (α-carbon) | ~50-55 |

| C≡N | ~118-122 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the aromatic protons on adjacent carbons (H-2/H-6 and H-3/H-5), confirming their connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. It would show correlations between the benzylic proton and the α-carbon, as well as between the aromatic protons (H-2/H-6 and H-3/H-5) and their respective carbons (C-2/C-6 and C-3/C-5). This allows for the direct assignment of protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key expected correlations would include the benzylic proton (H-α) to the nitrile carbon (C≡N) and the ipso-carbon of the ring (C-1). Additionally, the aromatic protons would show correlations to neighboring carbons, further solidifying the assignment of the quaternary (non-protonated) carbons of the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of the molecular ion and its elemental formula. For this compound (C₈H₇IN₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹²⁷I). An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₈H₈IN₂⁺ | 258.9727 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M+H]⁺), which is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information.

The fragmentation of protonated this compound would be expected to follow several predictable pathways based on its functional groups. Key fragmentation events would likely include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to an ion at m/z 241.9570.

Loss of hydrogen cyanide (HCN): Characteristic of nitriles, resulting in an ion at m/z 231.9661.

Cleavage of the C-I bond: This can lead to the formation of a phenylacetonitrile (B145931) radical cation fragment or the detection of an iodine cation (I⁺) at m/z 126.9045.

Formation of the 4-iodobenzyl cation: Cleavage of the bond between the α-carbon and the phenyl ring could yield a fragment corresponding to the 4-iodophenylmethylidene cation at m/z 217.9356.

The specific fragmentation pattern serves as a molecular fingerprint, providing strong evidence for the proposed structure. nih.govnist.gov

Predicted MS/MS Fragmentation for [C₈H₈IN₂]⁺

| Predicted Fragment Ion (m/z) | Proposed Formula | Neutral Loss |

|---|---|---|

| 241.9570 | C₈H₅IN⁺ | NH₃ |

| 231.9661 | C₇H₇IN⁺ | HCN |

| 217.9356 | C₇H₅I⁺ | CH₂N₂ |

| 126.9045 | I⁺ | C₈H₇N₂ |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these absorptions are characteristic of specific functional groups, making FTIR an excellent tool for identifying the types of bonds present in a molecule.

The FTIR spectrum of this compound would be expected to display several characteristic absorption bands:

N-H Stretching: The primary amine group (NH₂) typically shows two medium-intensity bands in the region of 3500-3300 cm⁻¹. ucla.edu

C≡N Stretching: The nitrile group has a very characteristic sharp absorption, usually of medium intensity, in the 2260-2220 cm⁻¹ region. ucla.edu

Aromatic C-H Stretching: These absorptions appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of absorptions, often of variable intensity, are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond vibration is expected to produce an absorption at low frequency, typically in the 600-500 cm⁻¹ range. umd.edu

Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretch | Primary Amine |

| ~3030 | Aromatic C-H stretch | Aromatic Ring |

| 2260-2220 | C≡N stretch | Nitrile |

| 1650-1580 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 600-500 | C-I stretch | Aryl Iodide |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The electronic absorption spectrum of this compound, typically determined in a solvent such as acetonitrile (B52724) or methanol, is characterized by absorptions in the ultraviolet region. These absorptions are attributed to electronic transitions within the molecule's chromophores, primarily the 4-iodophenyl group.

The key electronic transitions expected for this molecule are π → π* and n → π* transitions. The iodinated benzene ring is the principal chromophore. The presence of the iodine atom, an auxochrome, can influence the absorption maxima (λmax) and molar absorptivity (ε) of the benzene ring's characteristic absorptions. The lone pair of electrons on the amino group can also participate in n → π* transitions.

While specific experimental values for this compound are not widely reported, analogous aromatic compounds exhibit characteristic absorption bands. The primary π → π* transitions originating from the phenyl ring are expected to appear as strong absorptions. The electronic transitions are summarized in the table below, based on theoretical considerations and data from similar molecules.

| Type of Transition | Associated Chromophore/Functional Group | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | Phenyl ring | 200-280 | High |

| n → π | Amino group, Nitrile group | > 280 | Low |

It is important to note that the solvent polarity can influence the position of these absorption bands, a phenomenon known as solvatochromism.

X-ray Diffraction for Solid-State Molecular Architecture and Conformation

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, insights into its likely solid-state architecture can be inferred from its functional groups.

The molecule possesses several features that will dictate its crystal packing:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrile group (-C≡N) can act as a hydrogen bond acceptor. This suggests that intermolecular hydrogen bonds of the N-H···N type are likely to be a dominant feature in the crystal lattice, leading to the formation of supramolecular chains or networks.

Halogen Bonding: The iodine atom on the phenyl ring is capable of forming halogen bonds, where the electrophilic region on the iodine interacts with a nucleophilic atom, such as the nitrogen of a nitrile or amino group from an adjacent molecule.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | Amino group (N-H) | Nitrile group (N) | Formation of chains or sheets |

| Halogen Bonding | Iodine | Nitrile or Amino group (N) | Directional interaction contributing to lattice stability |

| π-π Stacking | Phenyl ring | Phenyl ring | Close packing of aromatic moieties |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical purity of non-volatile organic compounds. moravek.com For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. americanpharmaceuticalreview.com

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the presence of the amino group, peak tailing can sometimes be an issue, which can be mitigated by using a high-purity silica (B1680970) column and adding a small amount of a modifier like trifluoroacetic acid (TFA) or using a buffered mobile phase to control the ionization state of the amine. americanpharmaceuticalreview.com

A hypothetical RP-HPLC method for purity analysis is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% TFA) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method would allow for the quantification of the main compound and the detection of any process-related impurities or degradation products.

Since the α-carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC is the benchmark technique for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. This is crucial in fields where the biological activity of enantiomers can differ significantly.

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including amines. yakhak.org

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving good separation (resolution) of the enantiomers.

A potential chiral HPLC method for enantiomeric purity determination is described in the table below.

| Parameter | Condition |

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H or Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Successful development of such a method would yield a chromatogram with two distinct peaks, each corresponding to one of the enantiomers, allowing for the precise determination of their relative proportions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For 2-Amino-2-(4-iodophenyl)acetonitrile, these calculations can predict its behavior in various chemical environments and guide the design of new synthetic transformations.

For a related compound, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry. researchgate.net The optimized structure reveals a non-planar arrangement, with the benzene (B151609) rings slightly tilted relative to the central acetonitrile (B52724) backbone. researchgate.net This deviation from planarity is attributed to the steric hindrance and electronic repulsion between the substituent groups. The calculated bond lengths, bond angles, and dihedral angles from such studies provide a detailed three-dimensional picture of the molecule's ground state geometry.

Table 1: Selected Optimized Geometric Parameters for an Analogous α-Aminonitrile (2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile) Calculated using DFT researchgate.net (Note: This data is for an analogous compound and is presented to illustrate the type of information obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-CN | 1.47 | ||

| C-NH | 1.45 | ||

| C-Aryl | 1.52 | ||

| C-C-N | 109.5 | ||

| H-N-C | 115.2 | ||

| Aryl-C-N-H | 65.4 |

The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. In iodinated aromatic compounds, the iodine atom can influence the electronic properties through both inductive and resonance effects, which can be quantitatively evaluated using DFT.

The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules. researchgate.net

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. pitt.edu By simulating the molecule in a solvent environment, it is possible to observe its dynamic behavior and identify the most populated conformations. rsc.org For flexible molecules like α-aminonitriles, MD simulations can reveal how different conformers interconvert and which shapes are energetically preferred. researchgate.net This information is critical for understanding how the molecule might interact with biological targets or participate in chemical reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this can involve studying its formation, typically via the Strecker synthesis, or its subsequent transformations.

The Strecker synthesis, a common method for preparing α-aminonitriles, involves the reaction of an aldehyde (4-iodobenzaldehyde), ammonia (B1221849), and a cyanide source. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. numberanalytics.com The mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of the cyanide ion. masterorganicchemistry.commasterorganicchemistry.com

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Computational modeling can also be used to predict the reactivity and selectivity of this compound in new chemical reactions. By calculating properties such as atomic charges, frontier molecular orbital coefficients, and electrostatic potentials, it is possible to identify the most reactive sites in the molecule. For instance, the amino group is nucleophilic, the nitrile group can act as a precursor to other functional groups, and the iodophenyl ring can participate in various cross-coupling reactions. uni-mainz.de

Theoretical calculations can help in designing reactions with high selectivity. For example, by comparing the activation energies for different possible reaction pathways, one can predict which product is likely to be favored under specific conditions. This predictive power is invaluable for the development of efficient and selective synthetic methods.

Structure-Property Relationship Studies through Theoretical Calculations

A key goal of computational chemistry is to establish relationships between the molecular structure and its macroscopic properties. For this compound, theoretical calculations can be used to predict various physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with biological activity or physical properties. nih.govwikipedia.org Molecular descriptors, which can be calculated computationally, include electronic, steric, and hydrophobic parameters.

For example, the electronic properties of the iodophenyl group can be fine-tuned by introducing other substituents on the aromatic ring. researchgate.netwuxiapptec.comnih.gov DFT calculations can quantify the impact of these substituents on properties like the dipole moment, polarizability, and reactivity. researchgate.net By establishing a correlation between these calculated descriptors and experimentally observed properties, it becomes possible to design new molecules with desired characteristics without the need for extensive experimental synthesis and testing.

Predictive Modeling for Rational Synthetic Strategy Design

In the field of modern chemical synthesis, computational chemistry has emerged as a powerful tool for the rational design and optimization of reaction pathways. Predictive modeling, utilizing methods such as Density Functional Theory (DFT), allows for the in silico investigation of reaction mechanisms, transition states, and potential energy surfaces. This approach provides profound insights into reaction feasibility, catalyst efficacy, and the influence of various reaction parameters before a single experiment is conducted in the laboratory. For a target molecule like this compound, these theoretical investigations are instrumental in designing efficient and high-yielding synthetic strategies.

The primary route for synthesizing α-aminonitriles, including this compound, is the Strecker reaction. acs.orgnih.gov This multicomponent reaction classically involves an aldehyde, an amine, and a cyanide source. In the case of this compound, the precursors would be 4-iodobenzaldehyde (B108471), ammonia, and a suitable cyanide donor like potassium cyanide or trimethylsilyl (B98337) cyanide. acs.orgorganic-chemistry.org Predictive modeling can dissect this process step-by-step to identify potential bottlenecks and guide the selection of optimal conditions.

Computational models are employed to calculate the thermodynamic and kinetic parameters of the two core steps of the Strecker synthesis:

Imine Formation: The initial condensation of 4-iodobenzaldehyde and ammonia to form the corresponding imine intermediate.

Cyanide Addition: The subsequent nucleophilic attack of a cyanide ion onto the imine carbon to yield the final α-aminonitrile product. organic-chemistry.org

Theoretical calculations can determine the activation energy (ΔG‡) for each step. A high activation energy suggests a slow reaction rate, indicating the need for a catalyst. For instance, DFT calculations on analogous systems have shown that while the uncatalyzed imine formation can have a significant energy barrier, the presence of a Brønsted acid promoter can lower this barrier substantially, thereby accelerating the reaction. cabidigitallibrary.org Similarly, the cyanide addition step can be modeled with and without a Lewis acid catalyst to predict the most effective catalytic system. mdpi.com

The data generated from these models provides a quantitative basis for rational synthesis design. By comparing the calculated energy profiles of different pathways, chemists can make informed decisions about reagent and catalyst selection to maximize reaction efficiency.

Table 1: Illustrative Predictive Data for Key Steps in the Strecker Synthesis of an Aryl-α-aminonitrile

| Reaction Step | Proposed Condition | Calculated Activation Energy (ΔG‡) (kcal/mol) | Implication for Synthesis Design |

|---|---|---|---|

| Imine Formation (Aromatic Aldehyde + Ammonia) | Uncatalyzed | 26.1 | High energy barrier predicts a slow reaction; a catalyst is likely necessary for practical synthesis. |

| Imine Formation (Aromatic Aldehyde + Ammonia) | Brønsted Acid Catalysis | 14.8 | Acid catalysis significantly lowers the barrier, predicting a substantially faster rate of imine formation. |

| Nucleophilic Cyanide Attack on Imine | Uncatalyzed | 19.3 | This step is predicted to be kinetically demanding and may become the rate-limiting step once the imine is formed. |

| Nucleophilic Cyanide Attack on Imine | Lewis Acid Catalysis | 11.7 | Activation of the imine by a Lewis acid is predicted to be highly effective, drastically increasing the rate of product formation. |

Note: The data in Table 1 is illustrative and representative of values obtained from DFT calculations for this class of reactions, designed to demonstrate the utility of predictive modeling.

Furthermore, these computational models can account for the electronic effects of substituents on the aromatic ring. For this compound, the iodine atom at the para-position exerts a specific electronic influence (inductive-withdrawing and resonance-donating) that alters the electrophilicity of the carbonyl and imine carbons. Predictive modeling can precisely quantify these effects, allowing for a comparison between the reactivity of 4-iodobenzaldehyde and other substituted or unsubstituted benzaldehydes. This predictive capability is crucial for fine-tuning reaction conditions and anticipating potential challenges in the synthesis of functionally diverse α-aminonitrile libraries.

Academic and Research Applications of 2 Amino 2 4 Iodophenyl Acetonitrile and Its Derivatives

Applications as Advanced Organic Synthesis Intermediates

The structural features of 2-Amino-2-(4-iodophenyl)acetonitrile make it a valuable precursor for the synthesis of complex organic molecules. Its ability to participate in a variety of chemical transformations allows for the construction of diverse molecular architectures.

While direct, specific examples of the synthesis of naphthalenes and quinoxalines from this compound are not extensively documented in readily available literature, the chemical properties of α-aminonitriles and aryl iodides strongly support their potential as precursors for such scaffolds.

Quinoxalines: Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A primary and effective method for synthesizing quinoxalines involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov The α-aminonitrile group in this compound can be hydrolyzed to an α-amino acid, which can then be further transformed into a 1,2-dicarbonyl equivalent. This would allow for its condensation with an ortho-phenylenediamine to form a quinoxaline ring system. The presence of the 4-iodophenyl moiety offers a site for further functionalization through cross-coupling reactions, enabling the synthesis of a library of substituted quinoxalines.

Naphthalenes: Naphthalene (B1677914) derivatives are fundamental components in various fields, including materials science and medicinal chemistry. oup.com The synthesis of multisubstituted naphthalenes can be achieved through various synthetic strategies, including those that utilize aryl acetonitrile (B52724) derivatives. nih.govrsc.org The 4-iodophenyl group of this compound can participate in transition metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, to introduce additional carbon-carbon bonds, which can then be part of a subsequent cyclization to form the naphthalene core.

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse libraries of complex molecules from simple starting materials. nih.govnih.gov this compound is intrinsically linked to MCRs, particularly the Strecker reaction.

The Strecker reaction is a three-component condensation of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. acs.orgmdpi.commasterorganicchemistry.com this compound can be synthesized via a Strecker reaction using 4-iodobenzaldehyde (B108471), an amine (such as ammonia), and a cyanide salt. wikipedia.org

As a product of the Strecker reaction, this compound becomes a valuable building block for other MCRs, such as the Ugi and Passerini reactions , for the synthesis of chemical libraries. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.govbeilstein-journals.orgnih.govnih.govmdpi.com

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. The amino group of this compound can serve as the amine component in the Ugi reaction, leading to the formation of complex molecules with multiple points of diversity.

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. While the primary amine of this compound is not a direct component, derivatives of it could be utilized in Passerini-type reactions.

The presence of the iodo group is particularly advantageous for library synthesis as it provides a handle for post-MCR modifications via transition metal-catalyzed cross-coupling reactions, further expanding the chemical space of the synthesized library.

Table 1: Multi-Component Reactions Involving α-Aminonitriles

| Reaction Name | Components | Product | Role of this compound |

| Strecker Reaction | Aldehyde (4-iodobenzaldehyde), Amine, Cyanide | α-Aminonitrile | Product of the reaction |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like molecule | Amine component |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Potential for derivative participation |

Radiopharmaceutical Chemistry Research and Radiolabeling Strategies

The iodine atom in this compound makes it and its derivatives highly suitable for applications in radiopharmaceutical chemistry, particularly for the development of radiotracers for preclinical imaging.

Radioisotopes of iodine are widely used in nuclear medicine for both diagnostic imaging and therapeutic applications. nih.govmdpi.com The choice of isotope depends on the desired application, with each having distinct decay characteristics.

123I: Emits gamma rays and has a half-life of 13.2 hours, making it suitable for Single Photon Emission Computed Tomography (SPECT) imaging. nih.govresearchgate.net

124I: Is a positron emitter with a half-life of 4.2 days, used in Positron Emission Tomography (PET) imaging. mdpi.com

125I: Has a longer half-life of 59.4 days and is used in preclinical research for autoradiography and in vitro assays. nih.gov

131I: Emits both beta particles and gamma rays, with a half-life of 8 days, making it useful for both imaging and targeted radiotherapy. mdpi.com

This compound can serve as a precursor for the synthesis of radiotracers labeled with these isotopes. The non-radioactive iodine atom can be replaced with a radioactive isotope, or the molecule can be elaborated into a more complex targeting vector before radiolabeling.

Table 2: Radioisotopes of Iodine for Preclinical Imaging

| Isotope | Half-life | Emission Type | Primary Application |

| 123I | 13.2 hours | Gamma | SPECT Imaging |

| 124I | 4.2 days | Positron | PET Imaging |

| 125I | 59.4 days | Gamma, Auger electrons | Preclinical Research, Assays |

| 131I | 8.0 days | Beta, Gamma | SPECT Imaging, Radiotherapy |

Methodologies for Radioiodination (e.g., Halogen Exchange, Oxidative Iodination)

Several methods are employed to introduce radioactive iodine into organic molecules. The choice of method depends on the substrate's stability and the desired radiochemical yield.

Halogen Exchange: This is a common method for radioiodination where a non-radioactive halogen (in this case, iodine) on an aromatic ring is exchanged for a radioactive iodine isotope. nih.govresearchgate.net This reaction is often facilitated by heat or microwave irradiation and can be catalyzed by copper salts. For this compound, this would be a direct way to introduce a radioisotope of iodine.

Oxidative Iodination: In this method, a radioactive iodide salt (e.g., Na*I) is oxidized to an electrophilic iodine species, which then reacts with an activated aromatic ring. While the phenyl ring in this compound is not highly activated, derivatives with electron-donating groups could be suitable substrates for this method. Common oxidizing agents include chloramine-T and Iodogen.

Iododestannylation: This method involves the reaction of an organotin precursor (a trialkyltin-substituted aromatic compound) with an electrophilic radioiodine source. nih.gov This approach offers high radiochemical yields and is suitable for a wide range of substrates. A derivative of this compound could be prepared with a trialkyltin group to facilitate radioiodination via this route.

Chemical Biology and Bioconjugation Tools

The unique combination of functional groups in this compound and its derivatives makes them potential tools in chemical biology and for bioconjugation.

In chemical biology, small molecules are used to study and manipulate biological systems. The iodinated phenyl group can act as a "heavy atom" for X-ray crystallography studies of protein-ligand complexes. Furthermore, iodinated compounds have been shown to have enhanced cellular uptake, which could be beneficial for developing probes to study intracellular processes. sciencechronicle.in The iodine atom can form halogen bonds with biological receptors, potentially influencing binding affinity and specificity. sciencechronicle.in

For bioconjugation , the goal is to link a molecule of interest (e.g., a drug, a fluorescent dye, or a radiolabel) to a biomolecule such as a protein or antibody. This compound offers several handles for bioconjugation:

The amino group can be acylated or alkylated to attach a linker or a payload.

The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing additional points for conjugation.

The iodo-aryl moiety can be used in palladium-catalyzed cross-coupling reactions to attach other molecules. Hypervalent iodine reagents have also been developed for tyrosine bioconjugation. nih.gov

These properties suggest that this compound and its derivatives could be developed into versatile linkers or scaffolds for constructing bioconjugates for various applications, including targeted drug delivery and diagnostic imaging.

Design and Synthesis of Non-Canonical Amino Acids for Proteomic and Genetic Code Expansion Studies

The synthesis of 4-iodo-L-phenylalanine from precursors such as this compound is a critical first step for its application in proteomics. This non-canonical amino acid is designed to be structurally similar to the natural amino acid phenylalanine, allowing it to be recognized by the cellular protein synthesis machinery under specific, engineered conditions. The key feature of 4-iodo-L-phenylalanine is the presence of a heavy iodine atom, which provides a unique biophysical handle for analytical purposes.

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of ncAAs into proteins in living organisms. core.ac.uk This process requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the ncAA (in this case, 4-iodo-L-phenylalanine) and a specific codon, often a stop codon like the amber (UAG) or opal (UGA) codon, that has been repurposed for this task. nih.govchemicalbook.comsigmaaldrich.com When cells are provided with 4-iodo-L-phenylalanine, the engineered synthetase charges its cognate tRNA, which then delivers the ncAA to the ribosome in response to the repurposed codon in the messenger RNA sequence. nih.gov

This methodology has been successfully used to incorporate 4-iodo-L-phenylalanine into various proteins, including T4 lysozyme (B549824). nih.gov The primary application in proteomics is to facilitate protein structure determination through X-ray crystallography. The heavy iodine atom acts as a powerful anomalous scatterer, simplifying the phasing problem in crystallographic analysis. nih.gov The ability to introduce a single, strongly scattering atom at a specific site within a protein provides a significant advantage for solving novel protein structures. nih.govnih.gov

| Technique | Application of 4-iodo-L-phenylalanine | Key Research Finding |

| Genetic Code Expansion | Site-specific incorporation into proteins in E. coli and yeast. nih.gov | Enables the introduction of a heavy atom at any desired position in a protein's sequence. nih.gov |

| X-ray Crystallography | Serves as an anomalous scattering agent to solve the phase problem. nih.gov | A single iodinated residue in T4 lysozyme provided a strong anomalous signal, facilitating structure solution. nih.gov |

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis. nih.gov | Peptides containing 4-iodo-L-phenylalanine can be created for various biochemical studies. nih.gov |

| Proteomics | Allows for post-translational modification via cross-coupling reactions. | The iodine atom serves as a handle for Suzuki-Miyaura reactions, enabling the attachment of other molecules. |

Development of Chemical Probes for Biological Systems (e.g., Fluorescent Tags)

Derivatives of this compound, particularly 4-iodo-L-phenylalanine, are pivotal in the development of chemical probes for studying biological systems. nih.gov A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein. The unique properties of the iodophenyl group make it an excellent component for various types of probes.

One of the most significant applications is in radiolabeling for imaging studies. chemimpex.com The stable iodine atom on the phenylalanine ring can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) through halodestannylation or other labeling methods. nih.govnih.gov These radioiodinated amino acids have been extensively investigated as diagnostic and therapeutic agents in oncology. nih.govnih.gov For instance, 4-[¹²³I]I-Phe has been used for imaging gliomas, and 4-[¹³¹I]I-Phe has shown therapeutic potential due to its longer retention in tumors. nih.gov These molecules act as probes by leveraging the increased amino acid transport characteristic of many cancer cells, allowing for targeted imaging and therapy. nih.gov

Furthermore, the iodophenyl moiety can serve as a versatile handle for the attachment of other functional groups, including fluorescent tags. chemimpex.com While not intrinsically fluorescent, the 4-iodo-L-phenylalanine incorporated into a peptide or protein can be chemically modified. For example, palladium-catalyzed reactions like the Sonogashira or Suzuki-Miyaura couplings can be performed on the iodinated residue to attach fluorescent dyes or other reporter molecules. nih.gov This allows researchers to label specific proteins within a complex biological environment for visualization and tracking, a technique known as Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT). tcichemicals.com

| Probe Type | Derivative | Application Area | Mechanism/Principle |

| Radiotracer | Radioiodinated 4-iodophenylalanine (e.g., 4-[¹²³I]I-Phe) | Cancer imaging (e.g., gliomas) and therapy. nih.gov | Uptake by amino acid transporters that are often overexpressed in tumor cells. nih.gov |

| Bioorthogonal Handle | 4-iodo-L-phenylalanine | Fluorescent labeling and bioconjugation. chemimpex.com | The carbon-iodine bond serves as a reactive site for palladium-catalyzed cross-coupling reactions to attach fluorescent dyes. nih.gov |

| Structural Probe | 4-iodo-L-phenylalanine | X-ray Crystallography. nih.gov | The heavy iodine atom provides a strong anomalous signal for phasing in structural determination. nih.gov |

Catalysis and Ligand Design in Advanced Organic Chemistry

Components in Asymmetric Catalytic Systems for Enantioselective Transformations

In the field of advanced organic chemistry, chiral molecules derived from amino acids are frequently employed as ligands in asymmetric catalysis to achieve high enantioselectivity in chemical reactions. mdpi.com While direct applications of this compound itself are not widely documented, its chiral amino acid derivative, 4-iodo-L-phenylalanine, represents a valuable scaffold for the design of new chiral ligands.

The principle involves synthesizing a ligand that incorporates the chiral center of the amino acid. This ligand then coordinates with a metal center to form a chiral catalyst. The specific stereochemistry of the ligand creates a chiral environment around the metal's active site, which can differentiate between prochiral faces of a substrate, thereby directing the reaction to form one enantiomer preferentially over the other. mdpi.com Amino acids and peptides are readily available and provide a diverse range of structures that can be modified to tune the steric and electronic properties of the resulting catalyst. mdpi.com

Derivatives of 4-iodo-L-phenylalanine could be used to construct ligands such as chiral phosphines, Schiff bases, or disulfonamides. core.ac.ukresearchgate.net The bulky iodophenyl group could provide beneficial steric hindrance to enhance enantiocontrol. Moreover, the iodine atom offers a site for further modification, allowing for the synthesis of a library of related ligands to screen for optimal catalytic activity and selectivity in various enantioselective transformations, such as hydrogenations, aldol (B89426) reactions, or carbon-carbon bond-forming reactions. core.ac.uknih.gov

Ligands for Investigating Molecular Recognition Processes with Biological Receptors

The design of ligands that can selectively bind to biological receptors is fundamental to drug discovery and chemical biology. Phenylalanine and its derivatives are often incorporated into peptides and small molecules designed to interact with specific biological targets, including enzymes and cell surface receptors. drugbank.comnih.gov The derivative 4-iodo-L-phenylalanine offers unique advantages for designing ligands to probe these molecular recognition events.

The introduction of an iodine atom onto the phenyl ring alters the electronic and steric properties of the amino acid side chain, which can influence binding affinity and selectivity. The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex. This provides an additional tool for medicinal chemists to optimize binding interactions.

Furthermore, the iodine atom serves as an excellent probe for biophysical studies. When a ligand containing 4-iodophenylalanine is bound to its receptor, the heavy atom can be used to aid in the structural determination of the complex via X-ray crystallography. Additionally, radioiodinated versions of the ligand can be used in binding assays to quantify receptor affinity and occupancy. These properties make 4-iodophenylalanine derivatives valuable tools for elucidating the structural basis of molecular recognition between a ligand and its biological receptor, guiding the rational design of more potent and selective therapeutic agents. wjarr.com

Future Perspectives in the Research of 2 Amino 2 4 Iodophenyl Acetonitrile

Development of More Efficient, Sustainable, and Green Chemistry Approaches for Synthesis

The synthesis of α-aminonitriles, including 2-Amino-2-(4-iodophenyl)acetonitrile, has traditionally relied on the Strecker reaction, a robust but often environmentally taxing method. nih.govresearchgate.net Future research is geared towards aligning the synthesis of this compound with the principles of green chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. unife.it

Key areas of development include the use of water as a solvent, the application of reusable catalysts, and the exploration of solvent-free reaction conditions. nih.govorganic-chemistry.org For instance, indium powder in water has been shown to be an effective catalyst for the one-pot, three-component synthesis of various α-aminonitriles, offering a rapid and environmentally benign procedure. nih.gov Similarly, metal-organic frameworks (MOFs) functionalized with both Lewis and Brønsted acids have demonstrated high catalytic activity under solvent-free conditions at room temperature, providing a sustainable pathway for α-aminonitrile synthesis. acs.org Other green approaches that could be adapted for the synthesis of this compound include the use of β-cyclodextrin as a catalyst in water and microwave-assisted synthesis, which can significantly reduce reaction times. organic-chemistry.orgmdpi.com

The development of methods that utilize non-toxic cyanide sources is another critical frontier. rsc.org Research into using α-amino acids or hexacyanoferrate as cyanide precursors could offer safer alternatives to traditional, highly toxic cyanide salts. rsc.orgresearchgate.net

| Green Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalysis in Water | Utilizes water as a green solvent with catalysts like indium powder or β-cyclodextrin. nih.govorganic-chemistry.org | Reduces reliance on volatile organic solvents, simplifies product isolation, and lowers environmental impact. |

| Solvent-Free Catalysis | Employs catalysts such as metal-organic frameworks (MOFs) or sulfated polyborate at room temperature. acs.orgmdpi.com | Eliminates solvent waste, reduces energy consumption, and can lead to higher product purity. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction, often under solvent-free conditions. mdpi.com | Drastically reduces reaction times from hours to minutes and can improve yields. |

| Alternative Cyanide Sources | Utilizes less toxic and easier-to-handle cyanide precursors like trimethylsilyl (B98337) cyanide (TMSCN) or in situ generation from sources like α-amino acids. mdpi.comrsc.org | Enhances laboratory safety by avoiding the direct handling of highly toxic reagents like HCN or KCN. |

Exploration of Novel Reactivity Patterns for the Acetonitrile (B52724) and Amino Functionalities

The this compound molecule possesses two key functional groups—the nitrile and the primary amine—that offer a wealth of opportunities for synthetic transformations. researchgate.net Future research will likely focus on exploring novel reactivity patterns beyond their traditional transformations.

The nitrile group is a versatile functional handle. While its hydrolysis to form α-amino acids is a classic transformation, its reactivity can be harnessed in more complex ways. masterorganicchemistry.com For example, the nitrile group can undergo addition reactions with nucleophiles like Grignard reagents to form ketones after hydrolysis, or be reduced to a primary amine, yielding a vicinal diamine. libretexts.org Theoretical calculations suggest that α-aminonitriles are more reactive than other nitriles, opening avenues for selective reactions. nih.gov The reaction of the nitrile moiety with aminothiols to form thiazolines, which can be subsequently hydrolyzed to dipeptides, presents a potential route for incorporating the iodophenyl moiety into peptide structures under mild conditions. nih.govresearchgate.net

The primary amino group is also a site for diverse functionalization. Beyond simple acylation, it can be used in the construction of complex heterocyclic systems. For example, it can serve as a key component in multicomponent reactions to build libraries of compounds with potential biological activity. The development of N-acylated α-aminonitriles is of particular interest as they are known mechanism-based inhibitors of serine and cysteine proteases. acs.org

Future work will likely investigate tandem reactions that involve both the amino and nitrile functionalities, allowing for the rapid construction of molecular complexity from the relatively simple this compound starting material.

Advanced Materials Science Applications of Iodophenyl-Containing Organic Frameworks

The presence of the iodophenyl group makes this compound an attractive building block for advanced materials, particularly in the realm of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov These materials are known for their high surface areas and tunable pore structures, making them suitable for applications in gas storage, separation, and catalysis. nih.gov

The iodine atom in the phenyl ring can serve multiple roles. It can act as a site for post-synthetic modification, allowing for the introduction of other functional groups through reactions like Suzuki or Sonogashira coupling. nih.gov Furthermore, the electron-rich nature of iodine can facilitate specific interactions within the framework or with guest molecules. This is particularly relevant for the capture of volatile iodine, a significant challenge in nuclear waste management. researchgate.netnih.gov MOFs and COFs containing electron-donor groups have shown excellent performance in adsorbing iodine molecules through charge-transfer interactions. nih.govsci-hub.stresearchgate.net

By incorporating this compound or its derivatives as linkers, novel frameworks could be designed with tailored properties. The amino and nitrile groups could act as coordination sites for metal ions in MOFs or as reactive sites for forming the covalent linkages in COFs. researchgate.net The inherent functionality of these groups could also impart catalytic or sensing capabilities to the resulting materials. For example, frameworks could be designed to selectively detect analytes like p-nitrophenol. sci-hub.stresearchgate.net

| Framework Type | Potential Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Can act as an organic linker, with the amino or nitrile group coordinating to metal centers. The iodophenyl group can enhance guest interactions or serve as a site for post-synthetic modification. nih.gov | Iodine capture, gas storage and separation, catalysis, chemical sensing. researchgate.netnih.gov |

| Covalent Organic Frameworks (COFs) | Can serve as a monomer, with the amino group reacting with aldehydes to form imine linkages. The resulting framework would feature regularly spaced iodophenyl groups. sci-hub.stresearchgate.net | Iodine adsorption, fluorescence sensing, heterogeneous catalysis. sci-hub.stresearchgate.net |

| Iodinated Organic Polymers | Can be polymerized or grafted onto other materials. The iodine can be leveraged for its high atomic number or specific chemical reactivity. nih.gov | Radiation shielding materials, functional additives for polymers with antibacterial properties. nih.govmdpi.com |

Integration with High-Throughput Screening for the Discovery of Novel Chemical Entities

High-Throughput Screening (HTS) is a powerful technology in modern drug discovery and materials science that allows for the rapid testing of thousands to millions of samples. nih.gov The integration of HTS with the chemistry of this compound can significantly accelerate the discovery of new molecules with desirable properties. biorxiv.org

A primary application of HTS would be in the biological screening of compound libraries derived from this compound. By systematically modifying the core structure through reactions at the amino, nitrile, and iodophenyl positions, a diverse library of related compounds can be generated. nih.govenamine.net These libraries can then be screened against a wide range of biological targets to identify "hits"—molecules that exhibit a desired activity. This approach is instrumental in the early stages of drug discovery for identifying novel lead compounds. nih.gov Miniaturized screening assays can be developed to evaluate large numbers of molecules efficiently. biorxiv.org

HTS can also be applied to optimize the synthesis and reactions of this compound itself. By running numerous parallel reactions under slightly different conditions (e.g., varying catalysts, solvents, temperatures), the optimal conditions for yield and purity can be rapidly identified, saving significant time and resources compared to traditional one-at-a-time optimization. nih.gov

Development of Next-Generation Computational Tools for Enhanced Predictive Capabilities

Future computational models will likely move beyond simple property prediction to more complex simulations. For instance, enhanced molecular dynamics simulations could predict how molecules derived from this compound bind to specific protein targets, providing crucial insights for structure-based drug design. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of its derivatives with their biological activities, helping to prioritize which compounds to synthesize and test. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound in catalytic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.